molecular formula C12H15N3S B11697643 5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione

5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11697643
M. Wt: 233.33 g/mol
InChI Key: TWPXNKVKSHHEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a phenyl group attached to the triazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of cyclopropylamine, methyl isothiocyanate, and phenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolidine ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as xanthine oxidase, by binding to their active sites. This inhibition can lead to a decrease in the production of reactive oxygen species and other harmful metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 1,2,4-Triazole-3-thione derivatives

Uniqueness

5-Cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

5-cyclopropyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C12H15N3S/c1-12(9-7-8-9)13-11(16)15(14-12)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,13,16)

InChI Key

TWPXNKVKSHHEAD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2)C3CC3

Origin of Product

United States

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